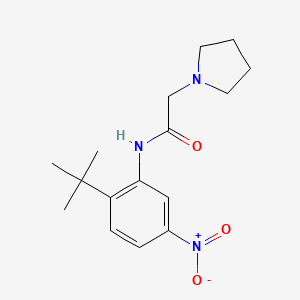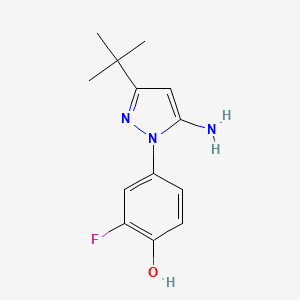
Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate typically begins with 2-piperazin-1-ylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivatives.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the benzene ring or the piperazine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound oxide.
Reduction Products: Reduced forms such as this compound dihydride.
Substitution Products: Substituted derivatives with different functional groups attached to the benzene ring or piperazine group.
Applications De Recherche Scientifique
Chemistry: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders. Industry: The compound is used in the development of new materials and chemical processes, including its application in polymer synthesis and catalysis.
Mécanisme D'action
The mechanism by which Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Dimethyl 1,4-cyclohexane dicarboxylate: A cyclic dicarboxylate with similar esterification properties.
Dimethyl 2-piperidin-1-ylbenzene-1,4-dicarboxylate: A structural analog with a piperidine group instead of piperazine.
Dimethyl 2-pyridin-1-ylbenzene-1,4-dicarboxylate: Another analog with a pyridine group.
Uniqueness: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its piperazine group provides additional reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)10-3-4-11(14(18)20-2)12(9-10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3 |
Clé InChI |
RKAZWEDKUILBEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)

